molecular formula C29H22NNaO4 B13764155 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-, monosulfo deriv., monosodium salt CAS No. 66327-56-8

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-, monosulfo deriv., monosodium salt

Cat. No.: B13764155
CAS No.: 66327-56-8
M. Wt: 471.5 g/mol
InChI Key: BCLINFVJWRQOFE-UHFFFAOYSA-M
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Description

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-, monosulfo deriv, monosodium salt is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- involves multiple steps, including the introduction of amino, hydroxy, and phenoxy groups to the anthracenedione core. The reaction conditions typically involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as sulfonation, amination, and hydroxylation, followed by purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the anthracenedione core.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized anthracenedione compounds.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-propoxyphenoxy)-
  • 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(phenylmethoxy)-

Uniqueness

Compared to similar compounds, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- stands out due to its unique structural features, such as the presence of the 1-methyl-1-phenylethyl group

Properties

CAS No.

66327-56-8

Molecular Formula

C29H22NNaO4

Molecular Weight

471.5 g/mol

IUPAC Name

sodium;4-amino-9,10-dioxo-3-[4-(2-phenylpropan-2-yl)phenoxy]anthracen-1-olate

InChI

InChI=1S/C29H23NO4.Na/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32;/h3-16,31H,30H2,1-2H3;/q;+1/p-1

InChI Key

BCLINFVJWRQOFE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)[O-])C(=O)C5=CC=CC=C5C4=O)N.[Na+]

Origin of Product

United States

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